BENGHE Foundational & Exploratory

Check Availability & Pricing

Raseglurant (ADX-10059): A Technical History of
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Raseglurant hydrochloride

Cat. No.: B1665614

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Raseglurant (ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the
metabotropic glutamate receptor 5 (MGIuR5). Discovered in 2003 by Addex Therapeutics, it
emerged as a promising therapeutic agent for disorders characterized by glutamate
overactivity, such as migraine and gastroesophageal reflux disease (GERD). As a derivative of
the prototypical mGIuR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), Raseglurant
represented an advancement in the pharmacological fine-tuning of the glutamatergic system.[1]
[2] It progressed to Phase Il clinical trials for several indications, demonstrating proof-of-
concept for its mechanism of action.[1] However, its development for chronic use was ultimately
halted due to observations of potential hepatotoxicity.[1] This technical guide provides a
comprehensive history of Raseglurant, detailing its mechanism of action, preclinical data,
clinical trial outcomes, and the reasons for its discontinuation.

Discovery and Rationale

Raseglurant (ADX-10059) was discovered by Addex Therapeutics in 2003 as part of their
platform focused on allosteric modulators.[3] The rationale for its development was rooted in
the growing understanding of the role of the mGIuR5 receptor in various pathologies. The
MGIuURS5 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central and
peripheral nervous systems and is implicated in modulating neuronal excitability and synaptic
plasticity.[2] Overstimulation of this receptor by the neurotransmitter glutamate was
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hypothesized to be a key pathological mechanism in conditions like migraine, where glutamate
is a major transmitter in the neural circuits of pain, and GERD, where mGIuR5 is involved in
triggering transient lower esophageal sphincter relaxations (TLESRS).[2][4]

As a negative allosteric modulator, Raseglurant was designed to offer a more sophisticated
method of receptor modulation compared to traditional orthosteric antagonists. Instead of
directly blocking the glutamate binding site, it binds to a distinct (allosteric) site on the receptor,
subtly changing the receptor's conformation to reduce its response to glutamate.[4] This
approach was believed to offer greater selectivity and a more nuanced normalization of
pathological signaling.

Mechanism of Action: mGIuR5 Negative Allosteric
Modulation

Raseglurant functions as a selective NAM at the mGIuR5 receptor.[5] The mGIuRS receptor
canonically couples to Gaqg/11 G-proteins.[6][7] Upon activation by glutamate, this pathway
initiates a signaling cascade involving the activation of phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores,
while DAG activates protein kinase C (PKC).[6]

Raseglurant binds to an allosteric site within the transmembrane domain of the mGIuR5
receptor, distinct from the glutamate binding site.[4] This binding event does not prevent
glutamate from attaching to the receptor but rather decreases the efficacy of glutamate-
mediated signaling, dampening the subsequent intracellular cascade. This results in reduced
PLC activation, lower IP3 production, and attenuated calcium mobilization, thereby normalizing
the hyperexcitable state associated with disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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